molecular formula C20H38CoO4 B008360 Cobalt neodecanoate CAS No. 27253-31-2

Cobalt neodecanoate

Cat. No. B008360
Key on ui cas rn: 27253-31-2
M. Wt: 401.4 g/mol
InChI Key: ODJCDUPUPDEPBK-UHFFFAOYSA-N
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Patent
US04438038

Procedure details

A mixture of 50 grams of cobalt powder, 316.2 grams (1.697 moles) of neodecanoic acid (acid number, 301), a catalyst solution prepared by dissolving 5 grams of sodium formate and 5 grams of ammonium nitrate in 30 grams of water, and 130 grams of mineral spirits was heated at 85° C. for 7 hours while it was sparged with air at the rate of 30 liters per hour. The reaction mixture was heated at 135° C. under vacuum to remove water from it, filtered, and diluted with mineral spirits. There was obtained a solution of cobalt neodecanoate in mineral spirits that contained 10% cobalt and had an acid number of 18.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
316.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mineral spirits
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Co:1].[C:2]([OH:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9].C([O-])=O.[Na+].[N+]([O-])([O-])=O.[NH4+]>O>[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11].[Co+2:1].[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[Co]
Name
Quantity
316.2 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
mineral spirits
Quantity
130 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a catalyst solution prepared
CUSTOM
Type
CUSTOM
Details
was sparged with air at the rate of 30 liters per hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 135° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to remove water from it
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with mineral spirits

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Co+2].C(CCCCCC(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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